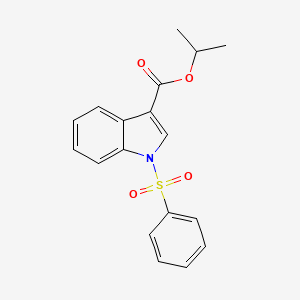
N-(3-acetylphenyl)-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-hydroxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a hydroxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-hydroxybenzamide typically involves the reaction of 3-acetylphenylamine with salicylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: N-(3-acetylphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Halogenated or other substituted derivatives.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
作用機序
The mechanism of action of N-(3-acetylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
Comparison: N-(3-acetylphenyl)-2-hydroxybenzamide is unique due to its specific structural features, such as the presence of both an acetyl group and a hydroxybenzamide moiety. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, while N-(4-acetylphenyl)-4-methylbenzenesulfonamide may exhibit similar antimicrobial activity, the presence of the hydroxybenzamide group in this compound can enhance its potential for specific applications in medicinal chemistry and materials science .
特性
CAS番号 |
613653-39-7 |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC名 |
N-(3-acetylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H13NO3/c1-10(17)11-5-4-6-12(9-11)16-15(19)13-7-2-3-8-14(13)18/h2-9,18H,1H3,(H,16,19) |
InChIキー |
WTWUCUYSVQBWED-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-](/img/structure/B14236219.png)


![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
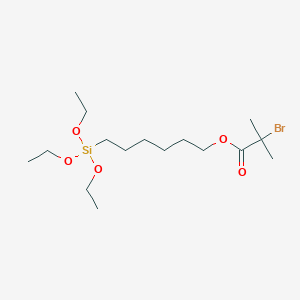
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)
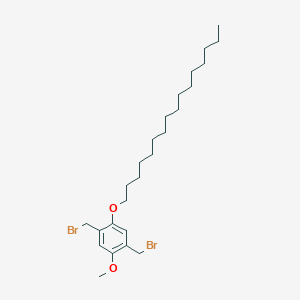
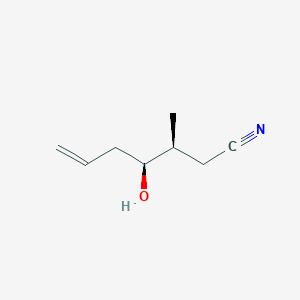
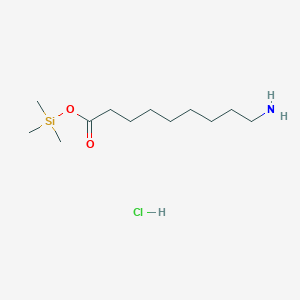
![[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B14236313.png)
